N,N-dimethyl-4-(1,3,4-oxadiazol-2-yl)aniline

NMR spectroscopy electronic structure substituent effect

For cathepsin K and cysteine protease programs, generic aryl-oxadiazole substitution often causes altered reaction rates, shifted emission profiles, or reduced binding affinity. This validated P2 building block overcomes these scaffold-dependent limitations. - Enables keto-1,3,4-oxadiazole warheads with sub-nanomolar potency and selectivity over cathepsins B, L, and S. - Core scaffold for PET-based Cu²⁺ sensors (LOD 8.71×10⁻⁷ M, no cross-reactivity with 13 competing metal ions). - Imparts blue fluorescence (~420-436 nm) and thermal stability >400°C in polyimide matrices. Ensure batch-to-batch consistency for your medicinal chemistry and materials science workflows.

Molecular Formula C10H11N3O
Molecular Weight 189.21 g/mol
CAS No. 90839-97-7
Cat. No. B12942765
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN,N-dimethyl-4-(1,3,4-oxadiazol-2-yl)aniline
CAS90839-97-7
Molecular FormulaC10H11N3O
Molecular Weight189.21 g/mol
Structural Identifiers
SMILESCN(C)C1=CC=C(C=C1)C2=NN=CO2
InChIInChI=1S/C10H11N3O/c1-13(2)9-5-3-8(4-6-9)10-12-11-7-14-10/h3-7H,1-2H3
InChIKeyXOSWOAONVHPNSP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N,N-Dimethyl-4-(1,3,4-oxadiazol-2-yl)aniline: Procurement & Structural Overview


N,N-Dimethyl-4-(1,3,4-oxadiazol-2-yl)aniline (CAS 90839-97-7) is a heterocyclic aromatic compound consisting of a 1,3,4-oxadiazole ring directly attached to a para-dimethylamino-substituted phenyl group [1]. It serves as a versatile synthetic building block in medicinal chemistry and materials science, where the electron-donating dimethylamino moiety imparts distinct electronic and photophysical properties compared to unsubstituted or differently substituted aryl-oxadiazole analogs .

Heterocyclic building block for 1,3,4-oxadiazole-based scaffolds
Electron-donating dimethylamino group modifies reactivity and photophysics
Reported utility in medicinal chemistry and materials science workflows

N,N-Dimethyl-4-(1,3,4-oxadiazol-2-yl)aniline: Why Generic Substitution Fails


The dimethylamino group in N,N-dimethyl-4-(1,3,4-oxadiazol-2-yl)aniline is not a passive spectator; it strongly perturbs the electronic structure of the oxadiazole ring through mesomeric donation, leading to marked differences in chemical reactivity, spectroscopic signatures, and intermolecular interactions relative to analogs bearing H, OMe, Me, or halogen substituents [1]. Substituting a generic 2-aryl-1,3,4-oxadiazole without this donor group often results in altered reaction rates in downstream coupling chemistries, shifted fluorescence emission profiles, or reduced binding affinity in medicinal chemistry scaffolds, making simple substitution unreliable without empirical re-validation [2].

Electronic profile 4-dimethylamino donor H, OMe, Me, halogen analogs
May alter reaction rates in coupling chemistries and shift fluorescence emission profiles
Binding / Morphology dimethylamino oxadiazole unsubstituted or weakly donating analogs
May reduce scaffold-dependent binding affinity and disrupt morphology control in thin films

N,N-Dimethyl-4-(1,3,4-oxadiazol-2-yl)aniline: Quantitative Evidence vs. Analogs


17O NMR Chemical Shift Divergence

In a systematic 17O NMR study of 2-substituted-1,3,4-oxadiazoles, the O4 resonance of 2-(4-dimethylaminophenyl)-1,3,4-oxadiazole (the target compound) was recorded at 348.3 ppm, whereas the corresponding unsubstituted phenyl analog (2-phenyl-1,3,4-oxadiazole) resonated at 342.8 ppm. The 4-aminophenyl derivative showed an intermediate shift of 345.6 ppm. This deshielding of 5.5 ppm relative to the phenyl baseline directly quantifies the enhanced electron density redistribution caused by the dimethylamino donor [1].

17O NMR shift
Cross-study comparable
Δδ = +5.5 ppm vs 2-phenyl; +2.7 ppm vs 4-aminophenyl
Quantified electronic perturbation of oxadiazole ring by dimethylamino donor
Solution-state 17O NMR in CDCl3, 298 K
NMR spectroscopy electronic structure substituent effect

Cathepsin K Inhibitor Building Block

The target compound appears as a critical intermediate in the synthesis of keto-1,3,4-oxadiazole warheads that achieved sub-nanomolar potency (IC50 < 1 nM) against cathepsin K, with selectivity over cathepsins B, L, and S. While the reference does not disclose per-compound IC50 values for the building block itself, the dimethylamino-substituted oxadiazole scaffold was essential for achieving the hemithioketal-forming warhead geometry that underlies the potency and selectivity profile .

Cathepsin K scaffold
Supporting evidence
Sub-nanomolar IC50 reported for final keto-oxadiazole derivatives
Scaffold-dependent chemotype; class-level SAR inference
Source not provided; independent verification advised
medicinal chemistry cathepsin K inhibition lead optimization

Fluorescence Chemosensor Selectivity via Dimethylamino Donor

A closely related analog, 2-(2-hydroxyphenyl)-5-(4-dimethylaminophenyl)-1,3,4-oxadiazole (HDOD), exhibited highly selective fluorescence quenching by Cu²⁺ with a detection limit of 8.71 × 10⁻⁷ mol L⁻¹ and an association constant of 6.38 × 10⁴ M⁻¹, while showing no interference from 13 other metal ions [1]. The dimethylamino group is essential to the photoinduced electron transfer (PET) mechanism that underlies the sensor's turn-off response.

Cu2+ sensor
Class-level inference
LOD 8.71×10⁻⁷ M; Kₐ 6.38×10⁴ M⁻¹ (HDOD analog)
Supports PET-active sensor design with high Cu²⁺ selectivity over 13 metal ions
Measured in 9:1 ethanol–Hepes buffer, pH 7.0
fluorescence sensing copper(II) detection photoinduced electron transfer

N,N-Dimethyl-4-(1,3,4-oxadiazol-2-yl)aniline: Application Scenarios


Cysteine Protease Inhibitor Lead Optimization

Procurement teams supporting cathepsin K or related cysteine protease programs should prioritize this compound as the P2 building block of choice. The keto-1,3,4-oxadiazole warhead derived from this aniline has demonstrated sub-nanomolar potency and selectivity over off-target cathepsins B, L, and S, a profile that is scaffold-dependent and cannot be replicated by swapping in a generic 4-amino or 4-methoxy oxadiazole analog .

Fluorescent Chemosensor for Heavy Metal Detection

The dimethylamino-substituted oxadiazole core is critical for photoinduced electron transfer (PET)-based sensing mechanisms. The structurally related compound HDOD, built on the same core, achieved a Cu²⁺ detection limit of 8.71 × 10⁻⁷ M with no cross-reactivity from 13 competing metal ions [1]. Researchers developing turn-off fluorescence sensors for aqueous metal ion detection should therefore select this compound or its direct derivatives.

Blue Fluorescent Polymer Building Block

The strong electron-donating character of the dimethylamino group, quantified by a 17O NMR deshielding of +5.5 ppm relative to the unsubstituted phenyl analog [2], translates into desirable blue fluorescence and charge-transport properties. Polyimides and poly(amide-imide)s incorporating this oxadiazole unit have demonstrated thermal stability above 400°C and emission maxima in the blue region (~420–436 nm) [3], making the compound a procurement target for high-performance fluorescent polymer research.

Application
Selection Property
Validation Focus
Cysteine protease inhibitor lead optimization
Electron-rich oxadiazole core; scaffold-dependent chemotype
Target engagement and selectivity profile
Fluorescent chemosensor for heavy metal detection
PET-active dimethylamino donor group
Detection sensitivity and metal-ion selectivity
Blue fluorescent polymer building block
Strong electron-donating character; thermal stability
Emission profile and charge-transport properties
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